molecular formula C10H14N2 B1607045 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 66102-39-4

5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1607045
CAS No.: 66102-39-4
M. Wt: 162.23 g/mol
InChI Key: DJVBBBRKTTVZCV-UHFFFAOYSA-N
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Description

5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 g/mol It belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,2-diaminobenzene with 2,5-hexanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized quinoxalines .

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline depends on its specific application. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of methyl groups at positions 5 and 8 can enhance its stability and modify its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-4,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVBBBRKTTVZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216309
Record name 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66102-39-4
Record name 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066102394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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